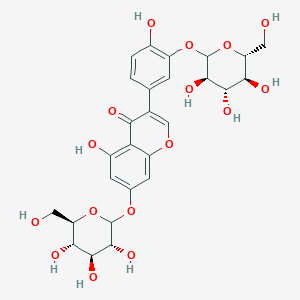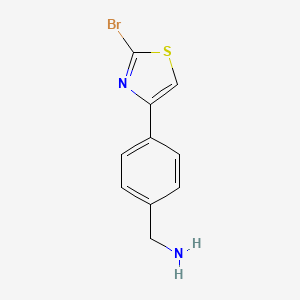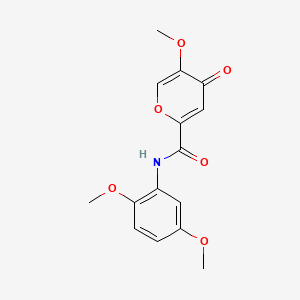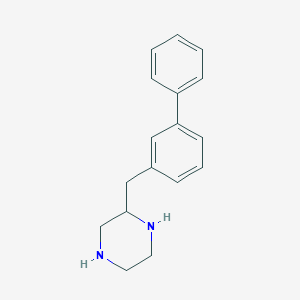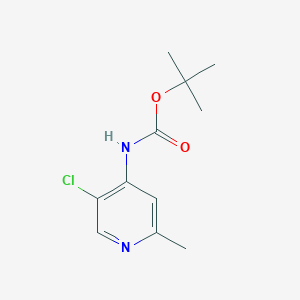
(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 5-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
5-Chloro-2-methylpyridine+tert-butyl chloroformate→(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Various substituted pyridines.
Hydrolysis: 5-Chloro-2-methylpyridine-4-carboxylic acid.
Oxidation/Reduction: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the creation of compounds with desired properties for various applications.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivative formed.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-methylpyridin-2-ol
- (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol
Uniqueness
(5-Chloro-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamic acid ester group
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-9(8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
ZREIPEUXKWFVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


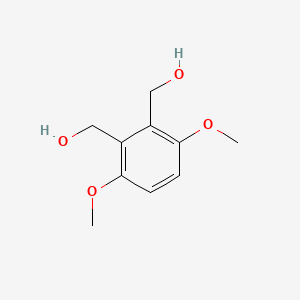


![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)
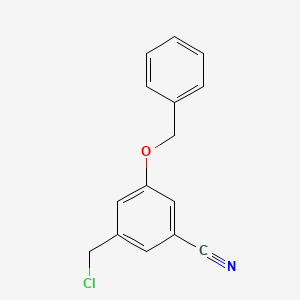
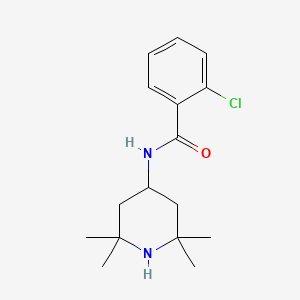
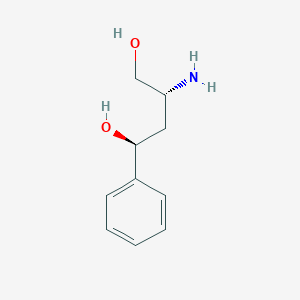
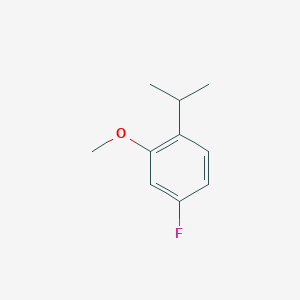
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

